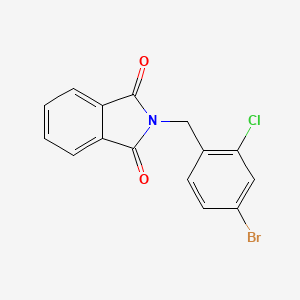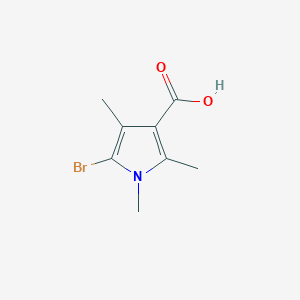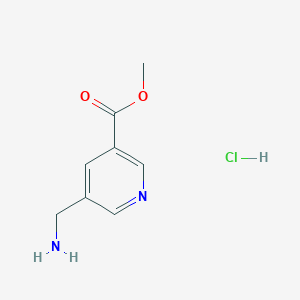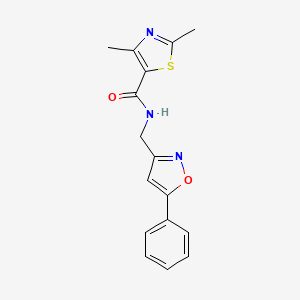
8-Methoxyquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinoline-3-carbonitrile is a chemical compound with the CAS Number: 71083-53-9 . It has a molecular weight of 184.2 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a methoxy group at the 8th position and a carbonitrile group at the 3rd position .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The compound has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 184.2 . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Aplicaciones Científicas De Investigación
Antimicrobial Activity
8-Methoxyquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit moderate activities against a range of organisms including Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. Certain derivatives like the ester derivative 7b and the thioether derivative 9c have shown high antimicrobial activity against gram-positive strains, while others have demonstrated significant activity against gram-negative strains and fungi (Hagrs et al., 2015).
Corrosion Inhibition
Computational studies on quinoline derivatives, including variants of this compound, have investigated their properties as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulation approaches were employed to understand the relationship between corrosion inhibition and various global reactivity descriptors. These studies suggest that these quinoline derivatives can effectively inhibit corrosion on iron surfaces, and their effectiveness has been validated against experimental results (Erdoğan et al., 2017).
Optoelectronic and Charge Transport Properties
This compound derivatives have been explored for their optoelectronic, nonlinear, and charge transport properties. The study involved density functional theory (DFT) and time-dependent DFT calculations to analyze the structural, electronic, optical, and charge transport properties of these compounds. The findings indicate potential applications in multifunctional materials due to their efficient structural and electronic characteristics (Irfan et al., 2020).
Cancer Research
In cancer research, certain this compound derivatives have shown promise as inhibitors of Src kinase, a protein involved in the regulation of cellular processes. These compounds have exhibited potent in vitro activity against Src kinase, with potential implications for cancer treatment. Molecular modeling studies have provided insights into their mechanism of action, indicating a bioisosteric relationship to other quinoline-based inhibitors (Berger et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 8-methoxyquinoline-3-carbonitrile, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
8-hq derivatives are known to form four- and six-covalent complexes with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ . This suggests that this compound may also interact with these metal ions, potentially affecting related biochemical pathways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound has good bioavailability.
Result of Action
Given the biological activities of similar 8-hq derivatives, it can be inferred that this compound may have potential antimicrobial, anticancer, and antifungal effects .
Action Environment
It is known that the compound is stable at room temperature and is soluble in water , suggesting that it may be stable and effective in various environmental conditions.
Propiedades
IUPAC Name |
8-methoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYZRPNNWGILDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)

![3-ethyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2467707.png)

![N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2467710.png)
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
amino}methyl)benzoic acid](/img/structure/B2467714.png)

![4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2467718.png)
![8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2467723.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2467725.png)



